BenchChemオンラインストアへようこそ!

2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol

Physicochemical Profiling Lipophilicity Drug Design

2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol (CAS 882073-31-6) is a synthetic small-molecule aminomethylphenol derivative with the molecular formula C15H16BrNO2 and a molecular weight of 322.20 g/mol. It features a 6-methoxyphenol core linked via a methylene bridge to a 4-bromo-3-methylaniline moiety.

Molecular Formula C15H16BrNO2
Molecular Weight 322.202
CAS No. 882073-31-6
Cat. No. B2856615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol
CAS882073-31-6
Molecular FormulaC15H16BrNO2
Molecular Weight322.202
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NCC2=C(C(=CC=C2)OC)O)Br
InChIInChI=1S/C15H16BrNO2/c1-10-8-12(6-7-13(10)16)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3
InChIKeyRYTLVHCPSRSAPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol (CAS 882073-31-6): Procurement-Specific Baseline and Structural Classification


2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol (CAS 882073-31-6) is a synthetic small-molecule aminomethylphenol derivative with the molecular formula C15H16BrNO2 and a molecular weight of 322.20 g/mol . It features a 6-methoxyphenol core linked via a methylene bridge to a 4-bromo-3-methylaniline moiety. The compound is catalogued by multiple research-chemical suppliers (e.g., Sigma-Aldrich as AldrichCPR R126837, Fluorochem as F750554, Santa Cruz Biotechnology as sc-493482) and is designated for non-human research use only . Key predicted physicochemical parameters from vendor technical datasheets include a consensus LogP of approximately 3.99, two hydrogen-bond donors (the phenolic -OH and secondary amine -NH-), and three hydrogen-bond acceptors (the methoxy oxygen, phenolic oxygen, and amine nitrogen), placing it within Lipinski's rule-of-five space for drug-like molecules .

Why Generic Substitution of 2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol with Close Structural Analogs Is Not Supported by Current Evidence


The aminomethylphenol chemotype in which 2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol resides exhibits substitution-pattern-dependent physicochemical and, presumably, biological behavior. Superficially similar analogs—such as the corresponding des‑6‑methoxy derivative (CAS 331461‑90‑6), the 4‑bromo‑2‑methylaniline regioisomer (CAS 883793‑27‑9), and the dibrominated analog (CAS 329778‑91‑8)—are commercially available and could be erroneously interchanged during procurement . However, the meta-methyl substituent on the aniline ring of the target compound alters the electron density and steric environment of the secondary amine, which may influence hydrogen-bonding interactions and target binding. Although high-strength comparative biological data are currently unavailable in the open literature, the combination of meta-methyl, para-bromo substitution patterns, and the ortho-methoxy group creates a unique three-dimensional pharmacophore that cannot be assumed equivalent to any single-point modification. Until head-to-head activity data emerge, blanket substitution is not scientifically defensible.

Quantitative Differential Evidence for 2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol Versus Closest Analogs


Predicted Lipophilicity (LogP) Comparison: Meta-Methyl vs. Regioisomeric Analogs

Predicted LogP values from Fluorochem technical datasheets show that the target compound (meta-methyl aniline) and its 2-methyl aniline regioisomer (CAS 883793-27-9) exhibit identical calculated LogP values (3.9914) . The des‑6‑methoxy analog (CAS 331461‑90‑6) has a LogP of 3.8348, indicating that the 6‑methoxy group contributes approximately 0.16 LogP units . This demonstrates that the o-methyl vs. m-methyl substitution does not significantly alter predicted bulk lipophilicity; therefore, any differentiation must arise from steric or electronic factors not captured by this descriptor.

Physicochemical Profiling Lipophilicity Drug Design

Hydrogen-Bond Donor/Acceptor Profile and Rule-of-Five Compliance

The target compound possesses two hydrogen-bond donors (phenolic -OH, secondary amine -NH-) and three hydrogen-bond acceptors (methoxy -O-, phenolic -O-, amine -N-), as reported in the Fluorochem datasheet . The des‑methoxy analog (CAS 331461‑90‑6) has an identical donor count (2) but only two acceptors (phenolic -O-, amine -N-) . The additional acceptor in the target compound arises from the 6‑methoxy substituent, which increases polarity and may affect solubility, metabolic stability, and target-residence time in biological assays. Both compounds comply with Lipinski's Rule-of-Five, but the distinct acceptor count constitutes a measurable difference of one hydrogen-bond acceptor.

Drug-Likeness Hydrogen Bonding Physicochemical Properties

Molecular Weight and Heavy-Atom Count as Purity and Handling Indicators

The target compound has a molecular weight of 322.20 g/mol and 19 heavy atoms (C15H16BrNO2) . The dibrominated analog 4-bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol (CAS 329778-91-8) has a molecular weight of 401.09 g/mol and 20 heavy atoms (C15H15Br2NO2) . The 79.0 g/mol mass difference and the presence of an additional bromine atom (atomic weight ~80) directly affect molar solubility, crystallization behavior, and analytical detection limits (e.g., mass spectrometry sensitivity). These differences are critical for experimental design where precise stoichiometry or detection is required.

Molecular Weight Quality Control Procurement

Fraction of sp3 Carbons (Fsp3) and Implications for Solubility and Metabolic Stability

The target compound exhibits an Fsp3 value of 0.2, as reported by Fluorochem . This indicates that 20% of its carbon atoms are sp3-hybridized (3 out of 15 carbons: the methylene bridge and the two methyl groups). The des‑methoxy analog (CAS 331461‑90‑6) has an Fsp3 of 0.214 (3 out of 14 carbons) , while the 2-methyl regioisomer (CAS 883793‑27‑9) retains Fsp3 = 0.2 . Although differences are minor, higher Fsp3 has been correlated with improved aqueous solubility and reduced metabolic clearance in drug discovery. The target compound's Fsp3 is identical to the 2-methyl isomer, reinforcing that differentiation must derive from other molecular features.

Fsp3 Solubility Metabolic Stability

Critical Gap: Absence of Comparative Biological Activity Data in Public Domain

An exhaustive search of PubMed, Google Scholar, PubChem, ChEMBL, and major patent databases (USPTO, WIPO, Google Patents) as of May 2026 yielded zero primary research articles, patents, or authoritative database entries that provide quantitative biological activity data (e.g., IC50, Ki, EC50) for 2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol or any of its direct structural analogs . The widely cited 'antimicrobial' and 'antitumor' claims originate exclusively from non-authoritative aggregator sites (BenchChem, EvitaChem), which do not cite primary data sources and are excluded per the evidence rules of this guide . Consequently, no direct head-to-head comparison or cross-study comparable evidence of differential pharmacological activity can be presented.

Biological Activity Data Gap Procurement Risk

Scientifically Justified Application Scenarios for 2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol Based on Available Evidence


Structure-Activity Relationship (SAR) Studies of Aminomethylphenol-Based Pharmacophores

When exploring the impact of aniline substitution patterns on biological activity, this compound serves as the meta-methyl, para-bromo reference point. Its distinct substitution geometry, combined with the ortho-methoxy group, provides a unique steric and electronic profile as documented in the physicochemical evidence. Researchers can compare it against the 2-methyl, 4-methyl, des-bromo, and des-methoxy analogs to map SAR, using the identical LogP and Fsp3 values of the 2-methyl isomer as a baseline for isolating positional effects . The additional hydrogen-bond acceptor relative to the des-methoxy analog provides a clear structural rationale for differential target engagement .

Chemical Probe Development for PTP1B or Related Phosphatase Targets

Bromophenol derivatives are established PTP1B inhibitor scaffolds, with natural and synthetic bromophenols showing IC50 values in the low micromolar range . The 4-bromo-3-methylaniline motif of the target compound mimics key pharmacophoric elements of active bromophenols while the 6-methoxy group offers a handle for further functionalization. Although no direct PTP1B inhibition data exist for this specific compound, its structural congruence with validated bromophenol PTP1B inhibitors makes it a rational candidate for biochemical screening, provided that procurement is accompanied by appropriate purity documentation (≥90% as per vendor specifications) .

Synthetic Intermediate for Halogen-Containing Heterocyclic Libraries

The secondary amine and free phenolic -OH group enable divergent derivatization: the amine can undergo reductive amination, acylation, or sulfonylation; the phenol can be alkylated or converted to ethers/esters. The bromine atom on the aniline ring provides a site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.). The molecular weight (322.20 g/mol) and heavy-atom count (19) place the compound in a mass range compatible with standard medicinal chemistry workflows, facilitating LC-MS monitoring and purification. The 78.9 g/mol mass difference versus the dibromo analog ensures unambiguous analytical tracking in reaction mixtures .

In Silico Docking and Pharmacophore Modeling Studies

The compound's well-defined hydrogen-bond donor/acceptor profile (HBD=2, HBA=3), moderate LogP (~3.99), and Fsp3 (0.2) make it suitable for computational docking and pharmacophore query generation. The meta-methyl group introduces a steric constraint that can be exploited to filter virtual screening hits for shape complementarity. When used as a query molecule in shape-based or pharmacophore-based searches, the presence of the bromine atom provides a heavy-atom anchor point that enhances scoring discrimination compared to non-halogenated analogs.

Quote Request

Request a Quote for 2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.